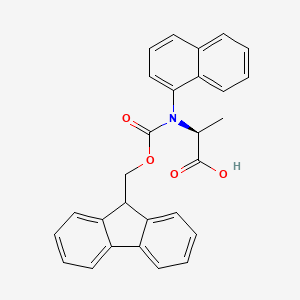

![molecular formula C18H26FN3O6 B13391615 [(2R,3R,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13391615.png)

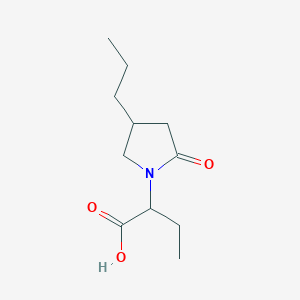

[(2R,3R,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mericitabine, also known as RG-7128, is an antiviral drug that belongs to the class of deoxycytidine analogs. It was developed as a treatment for hepatitis C, acting as an NS5B RNA polymerase inhibitor. Despite showing a good safety profile in clinical trials, it was not sufficiently effective to be used as a stand-alone agent. mericitabine has been shown to boost the efficacy of other antiviral drugs when used in combination therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mericitabine is synthesized through a multi-step process involving the modification of a deoxycytidine scaffoldThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .

Industrial Production Methods

Industrial production of mericitabine follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The process is designed to minimize waste and reduce production costs while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mericitabine undergoes various chemical reactions, including:

Oxidation: Mericitabine can be oxidized to form various metabolites.

Reduction: It can undergo reduction reactions, particularly at the carbonyl groups.

Substitution: The fluorine atom and isobutyryl groups can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted analogs of mericitabine .

Scientific Research Applications

Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.

Biology: Investigated for its effects on viral replication and its potential as a broad-spectrum antiviral agent.

Medicine: Primarily developed for the treatment of chronic hepatitis C. It has shown promise in combination therapies with other antiviral drugs.

Industry: Used in the development of new antiviral formulations and drug delivery systems .

Mechanism of Action

Mericitabine exerts its antiviral effects by inhibiting the NS5B RNA polymerase, an enzyme essential for the replication of the hepatitis C virus. It is a prodrug of PSI-6130, which is converted into its active triphosphate form inside the cell. This active form competes with natural nucleotides, leading to premature termination of RNA synthesis and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Sofosbuvir: Another nucleoside analog that inhibits the NS5B RNA polymerase.

Valopicitabine: A similar compound with antiviral activity against hepatitis C.

Uniqueness

Mericitabine is unique in its ability to enhance the efficacy of other antiviral drugs when used in combination therapies. Unlike some other nucleoside analogs, it has shown a good safety profile and minimal side effects in clinical trials .

Properties

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLESJYFEMSJZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![But-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B13391533.png)

![(2R)-3-(3-carbamoylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13391543.png)

![6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13391551.png)

![3-[3-[5-Hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B13391563.png)

![1,2-Dioleoyl-SN-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid succinyl] (nickel salt)](/img/structure/B13391572.png)

![Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecenyl]-, calcium salt](/img/structure/B13391578.png)

![6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate](/img/structure/B13391606.png)